6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Description
6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H16BrNO6 and its molecular weight is 434.242. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is Cyclin G-associated kinase (GAK) . GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated membrane trafficking, cell cycle progression, and viral infections .
Mode of Action
The compound interacts with its target, GAK, by binding to it with low nanomolar affinity . This interaction is facilitated by the presence of a 3,4-dimethoxyphenyl residue at position 3 of the compound . The binding of the compound to GAK can lead to changes in the kinase’s activity, thereby affecting the processes in which GAK is involved .
Biochemical Pathways
The compound’s interaction with GAK can affect various biochemical pathways in which GAK is involved. These include clathrin-mediated membrane trafficking, cell cycle progression, and viral infections . The downstream effects of these pathways can vary depending on the specific cellular context and the extent of the compound’s interaction with GAK .
Result of Action
The binding of the compound to GAK can result in antiviral activity against dengue virus . This suggests that the compound could potentially be used as an antiviral agent.
Properties
IUPAC Name |
6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO6/c1-24-14-5-4-12(9-15(14)25-2)21-18(22)13-7-10-6-11(20)8-16(26-3)17(10)27-19(13)23/h4-9H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIUDBJWDSIIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.